molecular formula C16H12N6OS2 B12466151 4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide

4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B12466151
M. Wt: 368.4 g/mol
InChI Key: QWNTWGWWYJEEOH-UHFFFAOYSA-N
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Description

4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a purine ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the purine and thiazole intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(9H-purin-6-ylamino)methyl]-N-(1,3-thiazol-2-yl)benzamide
  • 4-[(9H-purin-6-ylmethyl)-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

4-[(9H-purin-6-ylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the sulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C16H12N6OS2

Molecular Weight

368.4 g/mol

IUPAC Name

4-(7H-purin-6-ylsulfanylmethyl)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H12N6OS2/c23-14(22-16-17-5-6-24-16)11-3-1-10(2-4-11)7-25-15-12-13(19-8-18-12)20-9-21-15/h1-6,8-9H,7H2,(H,17,22,23)(H,18,19,20,21)

InChI Key

QWNTWGWWYJEEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)C(=O)NC4=NC=CS4

Origin of Product

United States

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